Di-tert-butyl (6-chloropyridazin-3-yl)propanedioate
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Overview
Description
Di-tert-butyl (6-chloropyridazin-3-yl)propanedioate is a chemical compound with the molecular formula C15H21ClN2O4 and a molecular weight of 328.79 . This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6th position and a propanedioate group esterified with tert-butyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl (6-chloropyridazin-3-yl)propanedioate typically involves the reaction of 6-chloropyridazine with di-tert-butyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (6-chloropyridazin-3-yl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridazine ring can be substituted by nucleophiles such as amines or thiols.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in solvents like ethanol or methanol.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives.
Ester Hydrolysis: 6-chloropyridazine-3-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
Scientific Research Applications
Di-tert-butyl (6-chloropyridazin-3-yl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of di-tert-butyl (6-chloropyridazin-3-yl)propanedioate involves its interaction with specific molecular targets. The chlorine atom and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzymatic activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl bromo(6-chloropyridazin-3-yl)propanedioate: Similar structure but with a bromine atom instead of chlorine.
2,4-di-tert-butyl-6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol: Contains tert-butyl groups and a phenol ring.
3,6-di-tert-butyl-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole: Contains tert-butyl groups and a carbazole ring.
Uniqueness
Di-tert-butyl (6-chloropyridazin-3-yl)propanedioate is unique due to its specific substitution pattern on the pyridazine ring and the presence of two tert-butyl ester groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H21ClN2O4 |
---|---|
Molecular Weight |
328.79 g/mol |
IUPAC Name |
ditert-butyl 2-(6-chloropyridazin-3-yl)propanedioate |
InChI |
InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)11(13(20)22-15(4,5)6)9-7-8-10(16)18-17-9/h7-8,11H,1-6H3 |
InChI Key |
PWRWUQSLPOHEMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NN=C(C=C1)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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